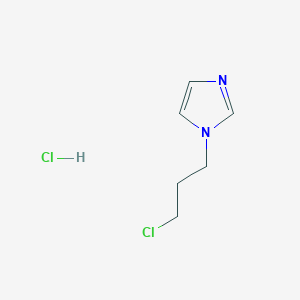
1-ethynyl-2,3-dihydro-1H-indene
説明
“1-ethynyl-2,3-dihydro-1H-indene” is an organic compound with the molecular formula C11H14 . It is a derivative of indene, which is a colorless liquid hydrocarbon .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-inden-1-one derivatives, which are similar to 1-ethynyl-2,3-dihydro-1H-indene, has been achieved by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .Molecular Structure Analysis
The molecular structure of “1-ethynyl-2,3-dihydro-1H-indene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3 .科学的研究の応用
Molecular Structure and Vibrational Study
1-ethynyl-2,3-dihydro-1H-indene, also known as indan, has been studied for its molecular structure and vibrational properties. Research by Prasad et al. (2010) employed density functional theory (DFT) calculations to determine the equilibrium geometries and harmonic frequencies of indan and its derivatives. Their study suggests that indan and its derivatives have non-planar structures and exhibit different reactivities and polarities (Prasad et al., 2010).
Synthesis Methods
The synthesis of indene derivatives, including those related to 1-ethynyl-2,3-dihydro-1H-indene, has been a focus of several studies. Tsukamoto et al. (2007) described a palladium(0)-catalyzed multicomponent synthesis process for biologically important indenes (Tsukamoto et al., 2007). Similarly, Khan and Wirth (2009) investigated the synthesis of indene derivatives via electrophilic cyclization, exploring the potential of these compounds in subsequent reactions (Khan & Wirth, 2009).
Catalysis and Chemical Transformations
The role of 1-ethynyl-2,3-dihydro-1H-indene in catalysis and chemical transformations has been studied extensively. Madhushaw et al. (2004) explored ruthenium-catalyzed cycloisomerization of o-(ethynyl)phenylalkenes to diene derivatives, demonstrating the potential of these compounds in complex chemical processes (Madhushaw et al., 2004). Furthermore, Roy et al. (2021) conducted a theoretical study on the isomers of C11H8, including 1-ethynyl-1H-indene, highlighting their significance in the field of chemistry, particularly in the synthesis of polycyclic aromatic hydrocarbons (Roy et al., 2021).
Applications in Organic Electronics
Recent studies have also indicated the potential application of indene derivatives in organic electronics. Zhu et al. (2009) described the synthesis of 1H-indenes and related compounds, noting their beneficial physical properties for use as ambipolar organic semiconductor materials (Zhu et al., 2009). Similarly, Xu et al. (2017) developed a thieno[3,4‐b]thiophene‐based electron acceptor featuring an indenoindene core, demonstrating its high performance in organic photovoltaics (Xu et al., 2017).
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to receptors and influencing their activity .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. They have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like temperature, pH, and the presence of other compounds .
特性
IUPAC Name |
1-ethynyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCAWSIZRCCGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



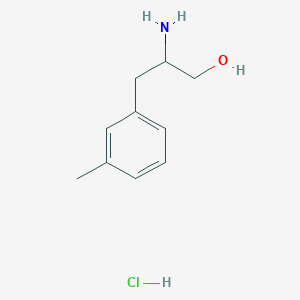
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)
![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)


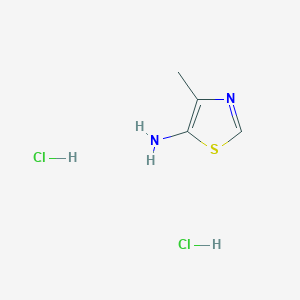
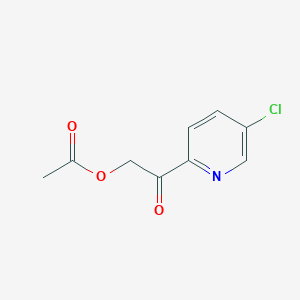

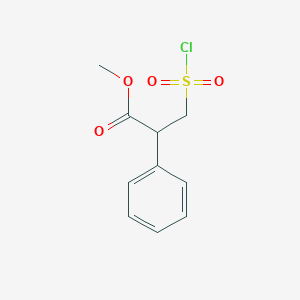
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
